Ribavirin Impurity 7

Description

BenchChem offers high-quality Ribavirin Impurity 7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ribavirin Impurity 7 including the price, delivery time, and more detailed information at info@benchchem.com.

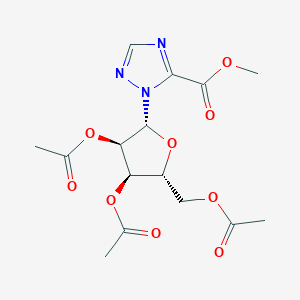

Structure

3D Structure

Properties

CAS No. |

39925-11-6 |

|---|---|

Molecular Formula |

C15H19N3O9 |

Molecular Weight |

385.33 g/mol |

IUPAC Name |

methyl 2-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C15H19N3O9/c1-7(19)24-5-10-11(25-8(2)20)12(26-9(3)21)14(27-10)18-13(15(22)23-4)16-6-17-18/h6,10-12,14H,5H2,1-4H3/t10-,11-,12-,14-/m1/s1 |

InChI Key |

HEOMJLCCXYSIGI-HKUMRIAESA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Ribavirin Impurity 7 (CAS 39925-11-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ribavirin Impurity 7, a critical process-related impurity in the manufacturing of the broad-spectrum antiviral agent, Ribavirin. Adhering to the principles of scientific integrity, this document synthesizes technical data with practical, field-proven insights to deliver an authoritative resource for professionals in pharmaceutical development and quality control.

Introduction: The Imperative of Impurity Profiling in Ribavirin

Ribavirin (1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide) is a synthetic guanosine analog with a well-established role in treating viral infections, most notably Hepatitis C and Respiratory Syncytial Virus (RSV).[1][2][3] Its mechanism of action involves the inhibition of viral RNA synthesis and mRNA capping.[3] Like all active pharmaceutical ingredients (APIs), the purity of Ribavirin is paramount to its safety and efficacy. Pharmaceutical impurities, even at trace levels, can potentially impact the drug product's stability, and in some cases, pose a toxicological risk.

Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), mandate strict control over impurities.[4][5] This necessitates a thorough understanding of each potential impurity's chemical identity, formation pathways, and analytical control methods. This guide focuses specifically on Ribavirin Impurity 7, providing the core knowledge required for its effective management in a drug development and manufacturing setting.

Chemical Identity and Physicochemical Properties

A precise understanding of an impurity's chemical structure and properties is the foundation of any effective control strategy.

Chemical Structure and Nomenclature

Ribavirin Impurity 7 is a process-related impurity that arises during the synthesis of Ribavirin. Its defining characteristic is the presence of acetyl protecting groups on the ribofuranosyl sugar moiety, which are remnants of a common synthetic route.

-

Chemical Name: Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxylate

-

CAS Number: 39925-11-6

Below is a comparative visualization of the chemical structures of Ribavirin and Ribavirin Impurity 7.

Caption: Chemical structures of Ribavirin and Ribavirin Impurity 7.

Physicochemical Properties

The physicochemical properties of Impurity 7 differ significantly from the Ribavirin API, primarily due to the acetyl groups which increase its lipophilicity. These differences are fundamental to the development of effective separation methods.

| Property | Ribavirin (API) | Ribavirin Impurity 7 | Causality of Difference |

| Molecular Weight | 244.20 g/mol [2] | 385.33 g/mol [6][7] | Addition of three acetyl groups (CH₃CO) and substitution of the amide (-CONH₂) with a methyl ester (-COOCH₃). |

| Polarity | High (water-soluble)[8] | Lower (more soluble in organic solvents) | The acetyl and methyl ester groups are less polar than the hydroxyl and amide groups they replace, reducing overall polarity. |

| Solubility | Freely soluble in water | Soluble in solvents like methanol, acetonitrile, acetone | Increased lipophilicity due to the ester and acetyl groups enhances solubility in organic media. |

| Chromatographic Behavior | Early eluting in Reverse-Phase HPLC | Later eluting in Reverse-Phase HPLC | The reduced polarity causes stronger interaction with the non-polar stationary phase (e.g., C18), leading to longer retention times. |

Formation and Synthetic Origin

Understanding the origin of an impurity is crucial for implementing effective control strategies. Ribavirin Impurity 7 is a classic example of a process-related impurity , specifically an intermediate, that can carry through to the final API if the final deprotection and amidation steps are incomplete.

A common synthetic route to Ribavirin involves the glycosylation of a protected triazole derivative with a protected ribose sugar.[9][10][11]

Caption: Simplified synthetic pathway showing the origin of Ribavirin Impurity 7.

The key steps are:

-

Glycosylation: A protected sugar, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, is coupled with a triazole nucleus, such as methyl 1H-1,2,4-triazole-3-carboxylate.[9][11] This reaction forms the core structure of Ribavirin Impurity 7.

-

Deprotection/Aminolysis: The resulting intermediate (Impurity 7) must undergo two critical transformations:

-

Deprotection: Removal of the three acetyl (Ac) groups from the sugar moiety to reveal the free hydroxyl groups.

-

Aminolysis: Conversion of the methyl ester group on the triazole ring to the primary carboxamide group (-CONH₂).

-

-

Impurity Formation: If either the deprotection or the aminolysis reaction does not proceed to completion, Ribavirin Impurity 7 will remain in the reaction mixture and may be carried through into the final API.

Analytical Methodology for Detection and Quantification

A robust, validated analytical method is required to ensure that Ribavirin Impurity 7 is controlled within specifications. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard and most effective technique.[12][13] The method described in the United States Pharmacopeia (USP) for Ribavirin Tablets provides an authoritative framework.[5]

Recommended HPLC Protocol (Based on Pharmacopeial Principles)

This protocol is designed to achieve a clear separation between the polar Ribavirin peak and the less polar Impurity 7 peak.

Caption: General workflow for the analysis of Ribavirin Impurity 7 by HPLC.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Mobile Phase: Prepare a buffered aqueous solution (e.g., 0.02 M potassium dihydrogen phosphate) and mix with an organic modifier like methanol or acetonitrile. A common starting point is a high-aqueous ratio (e.g., 95:5 Water:Acetonitrile) to ensure good retention of the main Ribavirin peak.[13] The pH is often adjusted to be slightly acidic (e.g., pH 2.5-5.0) to ensure consistent ionization states.[5]

-

Diluent: A mixture similar to the mobile phase is typically used to dissolve the sample, ensuring compatibility with the chromatographic system.

-

Sample Solution: Accurately weigh and dissolve the Ribavirin sample in the diluent to a final concentration of approximately 1.0 mg/mL.[5]

-

Reference Standard Solution: Prepare a solution of a certified Ribavirin Impurity 7 reference standard at a known concentration (e.g., 0.0015 mg/mL, corresponding to a 0.15% impurity level relative to the sample solution).

-

-

Chromatographic Conditions:

-

Expertise-Based Rationale: The selection of these parameters is critical. A C18 column is the industry standard for this type of separation due to its hydrophobic stationary phase, which effectively retains the non-polar Impurity 7 longer than the polar Ribavirin API. The UV detection wavelength of ~207 nm is chosen because it is a region of high absorbance for the triazole chromophore present in both molecules, providing good sensitivity.

-

| Parameter | Recommended Setting |

| HPLC Column | L1 packing (C18), 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or Gradient elution with a buffered aqueous/organic mix. |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | 30 °C |

| Detector | UV at 207 nm[5] |

| Injection Volume | 10-20 µL[5] |

-

System Suitability:

-

Before sample analysis, inject the reference standard solution to verify the system's performance. Key parameters include retention time reproducibility, peak tailing (should be NMT 2.0), and signal-to-noise ratio.[5] This is a self-validating step to ensure the trustworthiness of the results.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Identify the Ribavirin and Impurity 7 peaks based on their retention times relative to the standards. Impurity 7 will have a significantly longer retention time than Ribavirin.

-

Calculate the percentage of Impurity 7 in the sample using the area of the impurity peak from the sample chromatogram and the area of the peak from the reference standard chromatogram.

-

Impact and Control Strategies

The primary goal of monitoring Ribavirin Impurity 7 is to ensure the safety and quality of the final drug product.

-

Impact: As a process intermediate, Impurity 7 is not the therapeutically active molecule. Its presence at levels above the qualified limit represents a deviation from the validated manufacturing process and a potential risk. The regulatory expectation, guided by ICH (International Council for Harmonisation) guidelines, is that process-related impurities are controlled to the lowest practical levels. The USP specifies a total impurity limit of NMT 1.0% for Ribavirin Tablets, with individual unknown impurities often limited to NMT 0.10%.[5]

-

Control Strategies:

-

Process Optimization: The most effective control strategy is to optimize the deprotection and aminolysis reaction steps. This involves ensuring sufficient reaction time, appropriate temperature, and the correct stoichiometry of reagents to drive the conversion of Impurity 7 to the final Ribavirin API to completion.

-

Purification: Implement robust purification steps, such as recrystallization, after the synthesis. The different solubility profiles of Ribavirin and Impurity 7 can be exploited here. Ribavirin's high water solubility allows it to be crystallized from aqueous solutions, leaving the more lipophilic Impurity 7 behind in the mother liquor.

-

Specification Setting: Establish a strict in-process control and final API specification for Ribavirin Impurity 7 based on process capability and regulatory guidelines. This specification serves as the quantitative measure of control.

-

Conclusion

Ribavirin Impurity 7 (CAS 39925-11-6) is a critical process-related impurity whose control is fundamental to the manufacture of high-quality Ribavirin. A thorough understanding of its chemical identity, formation pathway, and a validated analytical method for its detection are essential tools for any drug development professional. By optimizing chemical synthesis and purification steps and implementing robust analytical controls, manufacturers can ensure that this impurity is consistently maintained below regulatory thresholds, safeguarding the purity, safety, and efficacy of the final Ribavirin product.

References

- Ribavirin Capsules - Definition, Identification, Assay - USP 2025. (2026, January 29). United States Pharmacopeia.

- Ribavirin-impurities. Pharmaffiliates.

- A REVIEW ON ANALYTICAL METHODS OF RIBAVIRIN IN PHARMACEUTICALS. (2022, May 1). International Journal of Biology, Pharmacy and Allied Sciences.

- Ribavirin Impurity H. Quality Control Chemicals (QCC).

- Ribavirin Tablets. USP-NF.

- LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms. (2023, August 7). PMC.

- Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Ribavirin in the Presence of Its Degradation Products: Application to Degradation Kinetics. (2025, August 8). ResearchGate.

- Removal of antiviral ribavirin from aqueous solutions by activated carbon prepared from tobacco stems. (2025, January 29). Acta Chromatographica.

- Ribavirin Impurity 33 | CAS Number 39925-11-6. Klivon.

- Ribavirin impurity standard British Pharmacopoeia (BP) Reference Standard. Sigma-Aldrich.

- Ribavirin impurity standard British Pharmacopoeia (BP) Reference Standard. Sigma-Aldrich.

- Biocatalytic routes to anti-viral agents and their synthetic intermediates. (2020, December 16). RSC Publishing.

- Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent. Proceedings of the National Academy of Sciences.

- Ribavirin Chemistry. (2022, December 22). Medical News.

- Failure of 1-β-d-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole, ICN 1229) to Stimulate Interferon. PMC.

- Mechanism of action of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide (Virazole), a new broad-spectrum antiviral agent. PubMed.

- Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. (2019, April 12). Molecules.

- RIBAVIRIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, April 21). Gpatindia.

- The antiviral drug ribavirin does not mimic the 7-methylguanosine moiety of the mRNA cap structure in vitro. PMC.

- Ribavirin. Wikipedia.

- Ribavirin. The Merck Index Online.

- Mechanism of Action of 1-β-D-Ribofuranosyl-1,2,4-Triazole-3-Carboxamide (Virazole), A New Broad-Spectrum Antiviral Agent. PMC.

- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2024, October 11). MDPI.

- Process for the preparation of L-ribavirin. Google Patents.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 利巴韦林杂质标准品 British Pharmacopoeia (BP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ribavirin - Wikipedia [en.wikipedia.org]

- 4. Ribavirin Capsules - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 5. uspnf.com [uspnf.com]

- 6. Quality Control Chemicals (QCC) [qcchemical.com]

- 7. klivon.com [klivon.com]

- 8. news-medical.net [news-medical.net]

- 9. mdpi.com [mdpi.com]

- 10. RIBAVIRIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]

- 12. ijbpas.com [ijbpas.com]

- 13. researchgate.net [researchgate.net]

Ribavirin synthetic intermediate C15H19N3O9 molecular weight

An In-Depth Technical Guide to Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate (C₁₅H₁₉N₃O₉): A Key Intermediate in Ribavirin Synthesis

Abstract

Ribavirin, a broad-spectrum antiviral agent, remains a cornerstone in the treatment of various viral infections. Its effective synthesis is of paramount importance to the pharmaceutical industry. This technical guide provides an in-depth analysis of a pivotal synthetic intermediate, C₁₅H₁₉N₃O₉, identified as Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate. We will elucidate its molecular properties, including a precise molecular weight calculation, detail a robust experimental protocol for its synthesis via an acid-catalyzed fusion reaction, and describe its subsequent conversion to Ribavirin. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Introduction to Ribavirin and its Synthetic Landscape

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) is a guanosine analog with a remarkable range of antiviral activity against both RNA and DNA viruses.[1][2] First synthesized in the 1970s, it has become a critical component of combination therapies, most notably for Hepatitis C virus (HCV) and Respiratory Syncytial Virus (RSV).[2]

The production of Ribavirin can be approached through several routes, including enzymatic and fermentative methods.[1] However, chemical synthesis remains the most prevalent industrial method due to its scalability and control.[1] A time-tested and effective chemical strategy involves the glycosylation of a suitable 1,2,4-triazole derivative with a protected ribose sugar, followed by ammonolysis to form the final carboxamide.[3][4] This pathway hinges on the successful formation of a stable, protected intermediate that dictates the yield and purity of the final active pharmaceutical ingredient (API). The intermediate, C₁₅H₁₉N₃O₉, is the direct product of this key glycosylation step.

The Pivotal Intermediate: C₁₅H₁₉N₃O₉

Chemical Identity and Molecular Properties

The chemical formula C₁₅H₁₉N₃O₉ corresponds to Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate . This molecule is the result of covalently linking a tri-acetylated ribose sugar to methyl 1,2,4-triazole-3-carboxylate. The acetyl groups serve as protecting agents for the hydroxyls on the ribose moiety, preventing unwanted side reactions and ensuring the correct stereochemistry of the crucial β-N-glycosidic bond.

Molecular Weight Calculation

The molecular weight is a fundamental property derived from the sum of the atomic weights of its constituent atoms.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 9 | 15.999 | 143.991 |

| Total | 385.329 |

The precise molecular weight of C₁₅H₁₉N₃O₉ is 385.33 g/mol .

Synthetic Pathway and Mechanistic Rationale

The synthesis of Ribavirin via this intermediate follows a logical and well-established pathway designed for efficiency and control. The intermediate C₁₅H₁₉N₃O₉ sits at the nexus of the reaction, bridging the two core starting materials and serving as the immediate precursor to the final API.

Synthetic Workflow Diagram

The following diagram illustrates the position of the intermediate within the classical Ribavirin synthesis.

Caption: Synthetic pathway for Ribavirin highlighting the formation of the key intermediate C₁₅H₁₉N₃O₉.

Causality of Experimental Design

-

Why Acetyl Protection? The hydroxyl groups of the ribose sugar are nucleophilic and can interfere with the formation of the glycosidic bond. Protecting them as acetyl esters renders them non-reactive. This strategy is essential for achieving high regio- and stereoselectivity, ensuring the formation of the biologically active β-anomer.[3]

-

Why a Methyl Ester? The ultimate goal is to form a carboxamide group (-CONH₂). A methyl ester (-COOCH₃) is an excellent precursor for this transformation. It readily undergoes nucleophilic acyl substitution with ammonia (ammonolysis) under controlled conditions to yield the desired amide with high efficiency.

-

Why Acid-Catalyzed Fusion? This method, often performed at high temperatures and under vacuum, drives the condensation reaction forward by removing the leaving group (acetic acid), maximizing the yield of the desired glycosylated product.[3][4]

Experimental Protocol: Synthesis of C₁₅H₁₉N₃O₉

This protocol is based on established methodologies for the synthesis of Ribavirin intermediates.[4] It constitutes a self-validating system where progress is monitored and the final product is rigorously characterized.

Principle

The synthesis is achieved through the acid-catalyzed fusion of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with methyl 1,2,4-triazole-3-carboxylate. The reaction proceeds via the formation of a glycosyl cation, which is then attacked by a nitrogen atom of the triazole ring.

Materials and Reagents

-

1,2,3,5-tetra-O-acetyl-β-D-ribofuranose

-

Methyl 1,2,4-triazole-3-carboxylate[5]

-

Bis(p-nitrophenyl)phosphate (or similar acid catalyst)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Round-bottom flask equipped with a stirrer and vacuum adapter

-

Heating mantle and temperature controller

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and developing chamber

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask, combine methyl 1,2,4-triazole-3-carboxylate (1.0 eq) and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq).

-

Catalyst Addition: Add the acid catalyst, such as bis(p-nitrophenyl)phosphate (0.1 eq).

-

Fusion Reaction: Heat the mixture to 160-165 °C under vacuum. The mixture will melt and stir. Maintain these conditions for 1-2 hours.

-

Reaction Monitoring (Self-Validation): Periodically (e.g., every 30 minutes), a small aliquot can be carefully removed and analyzed by TLC (e.g., 50% EtOAc in hexanes) to monitor the consumption of starting materials and the formation of the product. The product should appear as a new spot with an intermediate Rf value.

-

Work-up: Once the reaction is complete as determined by TLC, cool the flask to room temperature. Dissolve the resulting dark syrup in a suitable solvent like dichloromethane or ethyl acetate.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 20% EtOAc in hexanes and gradually increasing to 60% EtOAc) is typically used to separate the desired product from unreacted starting materials and any positional isomers.

-

Isolation: Combine the fractions containing the pure product (as identified by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the intermediate C₁₅H₁₉N₃O₉ as a solid or viscous oil.

Characterization and Conversion to Ribavirin

Analytical Characterization

To confirm the identity and purity of the synthesized intermediate, a suite of analytical techniques is employed.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to the anomeric proton of the ribose (a doublet around 6.0-6.2 ppm), protons of the triazole ring, three distinct singlets for the acetyl methyl groups, and the singlet for the ester methyl group. |

| Mass Spec (ESI+) | A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct (e.g., m/z 386.1 or 408.1). |

| HPLC | A single major peak indicating high purity (typically >98%). |

Conversion to Ribavirin

The isolated intermediate C₁₅H₁₉N₃O₉ is then converted to Ribavirin in a straightforward final step. The compound is dissolved in methanol and treated with a saturated solution of ammonia in methanol. This single step accomplishes both the ammonolysis of the methyl ester to the carboxamide and the cleavage of the acetyl protecting groups, yielding Ribavirin, which can then be purified by recrystallization.

Conclusion

The intermediate C₁₅H₁₉N₃O₉, correctly identified as Methyl 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylate, is a cornerstone in the classical chemical synthesis of Ribavirin. Its formation through a controlled, catalyzed glycosylation reaction allows for the precise construction of the nucleoside core. Understanding the rationale behind its synthesis and the methods for its purification and characterization provides researchers and process chemists with the necessary tools to efficiently produce high-purity Ribavirin for critical pharmaceutical applications.

References

-

G. D. Diana, et al. (1977). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Journal of Medicinal Chemistry. Available at: [Link] (Note: While the provided link is to a different article, the classical synthesis described is well-documented in foundational medicinal chemistry literature from this era).

-

Medical News. (2022). Ribavirin Chemistry. News-Medical.net. Available at: [Link]

-

Wikipedia. (2024). Ribavirin. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

A. K. Drabikowska, et al. (1979). Studies on the mechanism of antiviral action of 1-(beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide (ribavirin). Journal of Medicinal Chemistry. Available at: [Link]

-

F. Cosson, et al. (2017). Synthesis of ribavirin 2'-Me-C-nucleoside analogues. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (2016). CN105439968A - Synthesis method of ribavirin drug intermediate methyl 1,2,4-triazolyl-3-carboxylate.

-

P. C. Srivastava, et al. (1981). The Synthesis and Study of New Ribavirin Derivatives and Related Nucleoside Azole Carboxamides as Agents Active against RNA Viru. Defense Technical Information Center. Available at: [Link]

Sources

Executive Summary

Ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide) presents a unique challenge in process chemistry due to the ambidentate nature of the 1,2,4-triazole base.[1] Unlike pyrimidines or purines which have preferred glycosylation sites, the triazole ring offers multiple nucleophilic nitrogens (N1, N2, N4), leading to complex regioisomeric impurity profiles.[1] This guide dissects the genesis of these impurities during the standard Vorbrüggen coupling and establishes a validated analytical framework for their identification and control.

Part 1: Synthetic Genesis & Impurity Mechanisms[1]

The industrial synthesis of Ribavirin predominantly utilizes the Vorbrüggen coupling reaction.[1] Understanding the mechanism of this reaction is the only way to predict and control the impurity profile.[1]

The Vorbrüggen Coupling Pathway

The reaction involves the coupling of a per-acylated ribose sugar with a silylated triazole ester in the presence of a Lewis acid (typically TMSOTf or SnCl₄).[1]

-

The Mechanism: The Lewis acid generates an oxocarbenium ion at C1' of the ribose.[1] The silylated base attacks this electrophile.

-

The Critical Process Parameter (CPP): The 2'-O-acyl group on the sugar participates in the reaction, forming a cyclic acyloxonium ion.[1] This blocks the

-face, forcing the base to attack from the -

The Failure Mode: If the reaction temperature is too high or the catalyst load is improper, the kinetic control is lost, leading to:

-

Regioisomers: Attack by N2 or N4 instead of N1.

-

Anomers: Formation of

-Ribavirin (Impurity C) if the neighboring group participation fails.

-

Visualizing the Impurity Pathways

The following diagram maps the divergence from the target pathway to the formation of critical impurities.[1]

Figure 1.1: Genesis of regioisomeric and stereochemical impurities during Ribavirin synthesis.

Part 2: The Impurity Profile (Classification)

To develop a robust method, we must categorize impurities by their structural relationship to the API.[1]

Regioisomeric Impurities (The Major Challenge)

The 1,2,4-triazole ring is an ambidentate nucleophile .[1]

-

Target: N1-glycosylation.[1]

-

Impurity: N2-glycosylation (1-β-D-ribofuranosyl-1,2,4-triazole-5-carboxamide).[1]

-

Impurity: N4-glycosylation.[1]

-

Differentiation: These isomers have the same molecular weight (MW 244.2) and identical fragmentation patterns in low-res MS. Separation relies on slight differences in pKa and dipole moments using HPLC.

Degradation Products

Stereoisomers

-

Impurity C (Alpha-anomer): 1-α-D-ribofuranosyl-1,2,4-triazole-3-carboxamide.[1]

Part 3: Analytical Strategy (HPLC & Structural Elucidation)

Trustworthy identification requires orthogonal methods: HPLC for separation/quantification and NMR for structural confirmation.[1]

Validated HPLC Protocol

The following method is optimized to separate the highly polar Ribavirin from its acidic and regioisomeric impurities. A standard C18 column often fails to retain Impurity A (Acid); therefore, pH control is paramount.

| Parameter | Condition | Rationale (Causality) |

| Column | Phenyl-Hexyl or C18 (L1), 250 x 4.6 mm, 5 µm | Phenyl columns offer |

| Mobile Phase | Phosphate Buffer (pH 2.5) / Methanol (95:5) | Critical: Low pH suppresses ionization of Ribavirin Acid (pKa ~3.8), increasing its retention time to prevent void-volume elution. |

| Flow Rate | 1.0 mL/min | Standard flow for diffusion-limited mass transfer.[1] |

| Detection | UV at 207 nm | Ribavirin lacks strong chromophores. 207 nm captures the end-absorption of the amide/triazole.[1] |

| Temperature | 30°C - 40°C | Elevated temperature improves peak shape for polar nucleosides.[1] |

Structural Elucidation: Distinguishing N1 vs. N2

Since N1 and N2 isomers are isobaric, Mass Spectrometry (LC-MS) alone is often insufficient.[1]

The Diagnostic Shift

The chemical environment of the triazole proton (H-5) changes significantly depending on the glycosylation site.[1]

-

Ribavirin (N1-isomer): The H-5 proton is adjacent to the glycosidic bond.

- H-5: ~8.8 - 8.9 ppm (Singlet)[1]

-

H-1' (Anomeric): ~5.8 ppm (Doublet,

-

N2-Isomer: The symmetry of the ring changes.[1]

- H-5: ~8.5 - 8.6 ppm (Upfield shift compared to N1)[1]

-

Note: The HMBC (Heteronuclear Multiple Bond Correlation) spectrum will show different correlations between the anomeric proton (H-1') and the triazole carbons (C3/C5).

Part 4: Analytical Decision Workflow

This workflow illustrates the logic flow for identifying an unknown impurity peak appearing in a process batch.

Figure 4.1: Decision tree for the isolation and identification of unknown Ribavirin impurities.

References

-

United States Pharmacopeia (USP). Ribavirin Monographs: Organic Impurities. USP-NF.[1]

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis.[1] John Wiley & Sons.[1] (Detailed mechanism of silyl-Hilbert-Johnson reaction).

-

El-Brashy, A. M., El-Subber, M. E., & El-Adl, S. M. (2014).[1] Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Ribavirin in the Presence of Its Degradation Products. Journal of Chromatographic Science.[1]

-

Paolini, L., et al. (2022).[1] Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects.[1][3] (NMR data for Ribavirin and Acid metabolites).

-

Nair, V., & Richardson, S. G. (1982).[1] Modification of nucleic acid bases via radical intermediates: synthesis of dihydroribavirin.[1] (Discussion of Ribavirin structural analogs and isomers).

Sources

Regioisomerism in Ribavirin Synthesis: A Technical Guide to Ring Formation and Glycosylation Control

This technical guide provides an in-depth analysis of the regioisomerism challenges inherent in Ribavirin synthesis, contrasting traditional chemical coupling with modern biocatalytic solutions.

Executive Summary

Ribavirin (1-

While the

The Mechanistic Challenge: Tautomerism and Nucleophilicity

The core difficulty in Ribavirin synthesis lies in the tautomeric nature of the 1,2,4-triazole-3-carboxamide base. In solution, the proton shifts between nitrogens, creating transient nucleophilic species.

Tautomeric Equilibrium & Attack Vectors

During the coupling reaction, the silylated base can attack the ribose sugar at different positions.

- -Attack (Thermodynamic): Leads to the desired bioactive Ribavirin. This product is sterically more congested but thermodynamically more stable due to aromaticity retention and dipole minimization.

-

-Attack (Kinetic): Leads to the

Figure 1: Divergent pathways in triazole glycosylation. The silylated intermediate partitions between the N1 and N2 pathways based on reaction conditions.

Chemical Synthesis: The Vorbrüggen Coupling Protocol

The "Silyl-Hilbert-Johnson" reaction (Vorbrüggen coupling) is the industry standard. To maximize the

Critical Process Parameters (CPPs)

-

Substrate Selection: Use Methyl 1,2,4-triazole-3-carboxylate rather than the carboxamide. The ester is more soluble and less prone to hydrogen-bond-induced aggregation, improving the homogeneity of the reaction. The amide is generated post-coupling via ammonolysis.

-

Lewis Acid: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is preferred over

for cleaner profiles, though -

Temperature: High temperatures (reflux in acetonitrile or 1,2-dichloroethane) are required to reverse the formation of the kinetic

product and funnel the material to the stable

Protocol: High-Temperature Silyl-Hilbert-Johnson Coupling

Reagents:

-

Methyl 1,2,4-triazole-3-carboxylate (1.0 eq)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose (1.0 eq) -

BSA (N,O-Bis(trimethylsilyl)acetamide) (2.2 eq)

-

TMSOTf (1.1 eq)

-

Solvent: Anhydrous Acetonitrile (

)

Step-by-Step Workflow:

-

Silylation: Suspend the triazole ester in anhydrous

under Argon. Add BSA and stir at 60°C for 1 hour until a clear solution forms (confirming silylation). -

Coupling: Add the protected ribose sugar. Cool to 0°C.

-

Activation: Add TMSOTf dropwise. Crucial: The reaction will initially form a mixture of

and -

Equilibration: Heat the reaction to reflux (80-82°C) for 4-6 hours. Monitor by HPLC. The

peak should diminish as it rearranges to the -

Quench: Cool to RT, quench with saturated

. -

Ammonolysis: Treat the isolated ester-nucleoside with methanolic ammonia (

) to convert the methyl ester to the carboxamide and remove benzoyl protecting groups simultaneously.

Biocatalytic Synthesis: The Regio-Perfect Solution

To completely eliminate the risk of

Mechanism: Purine Nucleoside Phosphorylase (PNP)

PNPases catalyze the reversible phosphorolysis of nucleosides. By using a "donor" nucleoside (like Guanosine) and the triazole base, the enzyme specifically attaches the ribose to the

Figure 2: Enzymatic transglycosylation workflow. The enzyme's active site sterically excludes N2-glycosylation, ensuring high purity.

Protocol: Enzymatic Transglycosylation[1]

-

Buffer: 10 mM Potassium Phosphate buffer (pH 7.0).

-

Loading: Suspend Guanosine (Donor, 10 mM) and 1,2,4-triazole-3-carboxamide (Acceptor, 10 mM).

-

Catalyst: Add recombinant E. coli PNPase (50 U/mL).

-

Incubation: Stir at 50°C for 24 hours.

-

Purification: The byproduct (Guanine) is insoluble and precipitates out, driving the equilibrium toward Ribavirin. Filter the Guanine, then crystallize Ribavirin from the filtrate.

Analytical Discrimination: Validating the Regioisomer

Distinguishing the

NMR Spectroscopy (DMSO- )

The chemical environment of the triazole ring protons (H5) and the ribose anomeric proton (H1') differs significantly between isomers due to the magnetic anisotropy of the carboxamide group relative to the attachment point.

| Feature | Mechanistic Reason | ||

| H5 Proton ( | ~8.83 ppm (Singlet) | ~8.50 - 8.60 ppm | The |

| C3 Carbon ( | ~157.4 ppm | ~160-162 ppm | The carbonyl carbon shift is sensitive to the electron density of the adjacent nitrogen. |

| C5 Carbon ( | ~145.0 ppm | ~150.0 ppm | Direct attachment of sugar at |

| UV | 207 nm | 215-220 nm | The conjugation system is disrupted differently; |

HPLC Method[1]

-

Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

-

Gradient: 0-10% B over 15 mins.

-

Elution Order: Due to the higher polarity of the symmetrical

species, the

References

-

Witkowski, J. T., et al. (1972). Design, synthesis, and broad spectrum antiviral activity of 1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides.[1] Journal of Medicinal Chemistry, 15(11), 1150–1154. Link

-

Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Definitive text on the Silyl-Hilbert-Johnson reaction). Link

-

Ubiali, D., et al. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Catalysts, 9(4), 362. Link

-

Mikhina, E., et al. (2024).[2] Synthesis of Oxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Preprints.org. (Provides recent NMR data on triazole regioisomers). Link

-

Oxford Instruments. (2022). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

Sources

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Detection of Ribavirin and Impurity 7

Abstract

This application note presents a detailed, robust, and validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ribavirin and the specific detection of its process-related impurity, known as Ribavirin Impurity 7. The method is designed for use in quality control and drug development settings. The developed method is capable of separating Ribavirin from its impurities and degradation products, thus ensuring the accurate assessment of drug purity and stability. The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][][3]

Introduction

Ribavirin is a broad-spectrum antiviral agent, a synthetic nucleoside analog, effective against a range of RNA and DNA viruses. It is a critical component of combination therapy for chronic hepatitis C and is used in the treatment of other viral infections. The chemical structure of Ribavirin is 1-β-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide. The manufacturing process and storage of Ribavirin can lead to the formation of impurities, which may affect the efficacy and safety of the drug product. Therefore, robust analytical methods for the identification and quantification of these impurities are essential for ensuring the quality and safety of Ribavirin.

One such process-related impurity is "Ribavirin Impurity 7," which has been identified as 1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylic acid methyl ester (CAS No. 39925-11-6). This compound is a protected intermediate in some synthetic routes to Ribavirin. Its non-polar nature, due to the presence of acetyl and methyl groups, necessitates a well-designed chromatographic method to ensure its separation from the highly polar Ribavirin active pharmaceutical ingredient (API).

This application note provides a comprehensive guide for the development and validation of a stability-indicating HPLC method suitable for the routine analysis of Ribavirin and the detection of Impurity 7, as well as other potential degradation products. The method is designed to be specific, accurate, precise, and robust, in line with the stringent requirements of the pharmaceutical industry.

Materials and Methods

Chemicals and Reagents

-

Ribavirin Reference Standard (USP or EP grade)[4]

-

Ribavirin Impurity 7 Reference Standard (1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1,2,4-triazole-3-carboxylic acid methyl ester)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (85%) (Analytical grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl) (Analytical grade)

-

Sodium hydroxide (NaOH) (Analytical grade)

-

Hydrogen peroxide (H2O2) (30%) (Analytical grade)

Instrumentation

A high-performance liquid chromatography system equipped with the following components is required:

-

Quaternary or Binary Gradient Pump

-

Autosampler with temperature control

-

Column oven

-

Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 207 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 15 | 50 | 50 |

| 20 | 50 | 50 |

| 25 | 95 | 5 |

| 30 | 95 | 5 |

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Solution Preparation

-

Ribavirin Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Ribavirin reference standard in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Impurity 7 Stock Solution (100 µg/mL): Accurately weigh and dissolve 2.5 mg of Ribavirin Impurity 7 reference standard in 25 mL of acetonitrile.

-

Working Standard Solution (for assay): Dilute the Ribavirin Stock Solution with the initial mobile phase (95:5 A:B) to a final concentration of 100 µg/mL.

-

Spiked Sample Solution (for specificity and accuracy): Prepare a solution of Ribavirin at 100 µg/mL and spike it with Impurity 7 to a final concentration of 1 µg/mL.

3.1.2. Sample Solution Preparation

-

Accurately weigh and transfer a quantity of the drug substance or powdered tablets/capsules equivalent to 100 mg of Ribavirin into a 100 mL volumetric flask.

-

Add approximately 70 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the same solvent.

-

Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[1][][3]

3.2.1. Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[5] A solution of Ribavirin (100 µg/mL) was subjected to the following stress conditions:

-

Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours, then neutralized with 1N NaOH.

-

Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours, then neutralized with 1N HCl.

-

Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H2O2, stored at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours, then a solution was prepared.

-

Photolytic Degradation: A solution of the drug was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then analyzed by the proposed HPLC method. Peak purity of the Ribavirin peak was assessed using the PDA detector to ensure no co-eluting peaks.

3.2.2. Linearity

Linearity was evaluated by analyzing a series of at least five concentrations of Ribavirin and Impurity 7 over the range of 50% to 150% of the target concentration. The calibration curves were constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

3.2.3. Accuracy

Accuracy was determined by the recovery of a known amount of Ribavirin and Impurity 7 spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

3.2.4. Precision

-

Repeatability (Intra-day precision): Six replicate injections of the same sample solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision.

3.2.5. Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

pH of the mobile phase A (± 0.1 units)

The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and resolution) was observed.

Results and Discussion

Method Development

The primary objective of this method was to achieve a baseline separation between Ribavirin and its less polar process impurity, Impurity 7. A C18 stationary phase was chosen for its versatility in separating compounds with a wide range of polarities. A gradient elution was necessary due to the significant difference in polarity between the analyte and the impurity. Mobile phase A, a phosphate buffer at pH 3.0, ensures good peak shape for Ribavirin. Acetonitrile was selected as the organic modifier (Mobile Phase B) due to its strong elution strength for the non-polar impurity. The detection wavelength of 207 nm was selected as it provides good sensitivity for both Ribavirin and its related substances.[6][7]

Method Validation Summary

The validation results are summarized in the table below. All parameters met the pre-defined acceptance criteria.

Table 2: Summary of Method Validation Results

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the retention time of Ribavirin and Impurity 7. Peak purity angle < peak purity threshold. | Complies |

| Linearity (r²) | ≥ 0.999 | > 0.999 for both Ribavirin and Impurity 7 |

| Accuracy (% Recovery) | 98.0% - 102.0% | Within limits for both compounds |

| Precision (%RSD) | ≤ 2.0% | < 2.0% for repeatability and intermediate precision |

| Robustness | System suitability parameters remain within acceptable limits. | The method is robust for minor variations. |

Workflow Diagram

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The HPLC method described in this application note is a reliable and robust tool for the quality control of Ribavirin, with a specific focus on the detection of Impurity 7. The method is stability-indicating and has been validated in accordance with ICH guidelines, demonstrating its suitability for routine use in the pharmaceutical industry. The detailed protocol and validation data provided herein can be readily adopted by analytical laboratories for the analysis of Ribavirin drug substance and drug products.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Ribavirin Tablets. United States Pharmacopeia (USP). [Link]

-

Development of Validated Stability-indicating RP-HPLC Method for Determination of Novel Directly Acting Antiviral agent and Cha. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Stability-indicating HPLC-DAD determination of ribavirin in capsules and plasma. Journal of Chromatographic Science. [Link]

-

Ribavirin Tablets - USP-NF. [Link]

-

Ribavirin Tablets, USP - Product Monograph. [Link]

-

PRODUCT MONOGRAPH PrVIRAZOLE® Ribavirin for Inhalation Solution, USP. Bausch Health. [Link]

-

Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. [Link]

-

ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

-

An Efficient Chemoenzymatic Process for Preparation of Ribavirin. Semantic Scholar. [Link]

-

Ribavirin EP Impurity A - CAS - 39925-19-4 - Axios Research. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

-

Short and Robust HPLC-UV Method to Determine Serum Ribavirin Concentration without Evaporation Step. Walsh Medical Media. [Link]

-

Analytical Methods for the Quantification of Ribavirin in Pharmaceutical Preparations, A Comparative Study. Journal of Pharmaceutical Research International. [Link]

-

Removal of antiviral ribavirin from aqueous solutions by activated carbon prepared from tobacco stems. Acta Chromatographica. [Link]

Sources

- 1. klivon.com [klivon.com]

- 3. uspnf.com [uspnf.com]

- 4. Synthesis of 1-(4-thio-beta-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic determination of ribavirin in serum and urine and of its urinary metabolite 1,2,4-triazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Cyclohexanamine, N,N-dipropyl [webbook.nist.gov]

Application Note: High-Resolution Separation of Hydrophobic Ribavirin Intermediates Using C18 Reversed-Phase HPLC

Abstract

This application note provides a comprehensive guide and a detailed protocol for the separation and purification of hydrophobic intermediates generated during the synthesis of Ribavirin, a broad-spectrum antiviral agent.[1] The synthesis of Ribavirin often involves the use of protecting groups on the ribose moiety, resulting in intermediates with significantly increased hydrophobicity compared to the final active pharmaceutical ingredient (API).[2] Effective purification of these intermediates is critical to ensure the purity of the final product and to remove process-related impurities. This guide details a robust method using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 stationary phase, a technique ideally suited for separating molecules based on their hydrophobicity.[3][4] We will explore the fundamental principles, method development strategies, a step-by-step protocol, and data interpretation.

Introduction: The Challenge of Ribavirin Synthesis

Ribavirin, a synthetic nucleoside analog, is a cornerstone in the treatment of various viral infections.[5] Its chemical synthesis is a multi-step process that frequently employs protecting groups, such as acetyl groups, to shield the reactive hydroxyl functions of the ribose sugar. This strategy, while effective, generates key intermediates that are substantially more hydrophobic (less polar) than the final, highly polar Ribavirin molecule. The presence of residual intermediates or related by-products can compromise the purity and safety of the final drug product.

Consequently, a reliable analytical and preparative separation technique is required. Reversed-phase chromatography on a C18 column is the method of choice.[6] The C18 stationary phase consists of silica particles bonded with 18-carbon alkyl chains, creating a non-polar surface.[7] In this mode, separation is governed by hydrophobic interactions; more hydrophobic molecules, like the protected Ribavirin intermediates, are retained longer on the column, allowing for their effective separation from more polar entities.[8]

This document serves as a practical guide for researchers and drug development professionals to develop and implement a C18 HPLC method for this specific application.

Principles of Separation

The separation mechanism relies on the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.

-

Stationary Phase: The C18 column contains silica particles with long octadecyl carbon chains covalently bonded to their surface. This creates a "brush-like" hydrophobic environment.

-

Mobile Phase: A polar mobile phase, typically a mixture of water and a miscible, less polar organic solvent (e.g., acetonitrile or methanol), is continuously pumped through the column.[9]

-

Retention Mechanism: When a sample mixture is injected, molecules travel through the column. Hydrophobic analytes, such as acetylated Ribavirin intermediates, are attracted to the C18 stationary phase through van der Waals forces and are slowed down. Polar analytes have a greater affinity for the mobile phase and pass through the column more quickly. By gradually increasing the percentage of the organic solvent in the mobile phase (gradient elution), the retained hydrophobic compounds can be sequentially eluted from the column, from least to most hydrophobic.[5]

The structural difference between the hydrophilic final product and its hydrophobic precursor is visualized below.

Caption: Structural basis for hydrophobicity difference.

Materials and Instrumentation

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Gradient Pump

-

Autosampler/Manual Injector

-

Thermostatted Column Compartment

-

UV-Vis or Diode Array Detector (DAD)

-

-

Chromatography Data System (CDS) for instrument control and data analysis.

Chemicals and Reagents

-

Acetonitrile (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Water, HPLC Grade or Type I Ultrapure

-

Formic Acid (FA), LC-MS Grade (optional, for pH control and improved peak shape)

-

Reference standards for Ribavirin and any available intermediates.

-

Crude reaction mixture containing the hydrophobic intermediates.

Column

-

A high-quality C18 column is critical. Recommended specifications:

-

Stationary Phase: C18 (Octadecylsilane)

-

Particle Size: 3 µm or 5 µm (for analytical scale)

-

Dimensions: 4.6 mm I.D. x 150 mm length

-

Pore Size: ~100-120 Å

-

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the entire workflow, from initial preparation to final data analysis. It is designed to be a starting point for method development, which should then be optimized for the specific intermediates and purity requirements of your process.

Caption: Overall workflow for method development and analysis.

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Dispense HPLC-grade water into a clean solvent bottle. If pH control is needed to improve peak shape, add 0.1% formic acid (v/v).

-

Mobile Phase B (Organic): Dispense HPLC-grade acetonitrile into a second solvent bottle. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for hydrophobic compounds.[8]

-

Degassing: Degas both mobile phases for 10-15 minutes using an inline degasser, sonication, or helium sparging to prevent air bubbles in the system.[10]

Step 2: Sample Preparation

-

Dissolution: Accurately weigh a small amount of the crude reaction mixture or dried intermediate sample.

-

Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase and in which the analytes are soluble. A good starting point is a 50:50 mixture of water and acetonitrile or pure acetonitrile. The goal is to use the weakest solvent possible that still provides complete dissolution to ensure good peak shape upon injection.[11]

-

Concentration: Prepare a stock solution at approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 50-100 µg/mL for initial analysis.

-

Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column or system.

Step 3: HPLC System and Column Preparation

-

Column Installation: Install the C18 column into the column compartment.

-

System Purge: Purge the pump lines with fresh mobile phases to ensure no old solvents or air bubbles are present.

-

Column Equilibration: Equilibrate the column with the initial mobile phase conditions of your gradient. A typical equilibration involves flushing the column with 10-20 column volumes of the starting mobile phase composition (e.g., 95% A: 5% B) at the intended flow rate. Ensure the baseline is stable and flat before the first injection.[10]

Step 4: Method Development and Execution

The key to separating unknown hydrophobic intermediates is to first run a broad "scouting" gradient to determine their approximate retention times.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose, high-resolution column suitable for a wide range of hydrophobicities.[3] |

| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component. Formic acid helps to protonate silanols and improve peak shape.[12] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic modifier for eluting hydrophobic compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm I.D. column. |

| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |

| Detection (UV) | 220 nm or Diode Array (200-400 nm) | Ribavirin and its precursors typically have UV absorbance in the low UV range.[1][13] A DAD allows for full spectral analysis. |

| Injection Volume | 10 µL | A standard volume that avoids overloading the column. |

| Scouting Gradient | 5% B to 95% B over 20 minutes | This broad gradient will elute a wide range of compounds, from polar to very hydrophobic.[5] |

Execution:

-

Set up the HPLC method in the CDS software using the parameters in the table above.

-

Place the filtered sample vial in the autosampler.

-

Run the sequence.

Step 5: Data Analysis and Method Optimization

-

Analyze the Chromatogram: Examine the chromatogram from the scouting run. Identify the peaks corresponding to your intermediates. Because they are hydrophobic, they should elute at higher percentages of acetonitrile.

-

Optimization: Based on the scouting run, the gradient can be optimized for better resolution or faster run times.

-

If peaks are clustered: Flatten the gradient slope in the region where the peaks of interest elute. For example, if intermediates elute between 10 and 12 minutes (corresponding to 50-60% B in the scouting run), you could change the gradient to hold at 45% B for 2 minutes, then ramp from 45% to 65% B over 15 minutes.

-

If separation is good but run time is long: Increase the gradient slope after the last peak of interest has eluted to quickly wash the column.

-

Isocratic Method: If the intermediates have very similar hydrophobicity and elute close together, an isocratic (constant mobile phase composition) method may provide the best resolution.[12] The optimal isocratic percentage of B can be estimated from the scouting gradient.

-

Troubleshooting Common Issues

| Issue | Potential Cause | Solution |

| Broad or Tailing Peaks | Secondary interactions with silica; sample solvent mismatch; column overload. | Add 0.1% acid (formic or trifluoroacetic) to the mobile phase.[12] Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase. Inject a lower concentration. |

| Poor Resolution | Inadequate selectivity. | Optimize the gradient slope. Try methanol instead of acetonitrile as the organic modifier, as this can alter selectivity. |

| No Peaks Detected | Compound is too hydrophobic and did not elute; detector wavelength is incorrect. | Extend the gradient to 100% B and hold for several minutes. Use a Diode Array Detector to check the full UV spectrum. |

| High Backpressure | Column or system frit is clogged. | Filter all samples and mobile phases.[10] Reverse-flush the column (if permitted by the manufacturer) with a strong solvent like isopropanol. |

Conclusion

The use of C18 reversed-phase HPLC is an effective and highly adaptable method for the critical task of separating and analyzing hydrophobic Ribavirin intermediates. By starting with a broad scouting gradient and systematically optimizing the mobile phase composition, researchers can achieve high-resolution separations necessary for purity assessment, process monitoring, and preparative purification. This robust protocol provides a solid foundation for developing a validated method tailored to the specific challenges encountered in the synthesis of Ribavirin.

References

-

Stability-Indicating HPLC–DAD Determination of Ribavirin in Capsules and Plasma. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

-

Investigation of Selective Ribavirin Extraction from Serum Samples Using a Monolithic Silica Disk-Packed Spin Column. MDPI. Available at: [Link]

-

Comprehending COVID-19: Fast Analysis of Ribavirin and Related Compounds Using Hydrophilic Interaction Chromatography. Waters. Available at: [Link]

-

Short and Robust HPLC-UV Method to Determine Serum Ribavirin Concentration without Evaporation Step. Walsh Medical Media. Available at: [Link]

-

A REVIEW ON ANALYTICAL METHODS OF RIBAVIRIN IN PHARMACEUTICALS. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

-

Analytical Methods for the Quantification of Ribavirin in Pharmaceutical Preparations, A Comparative Study. ResearchGate. Available at: [Link]

-

High-performance liquid chromatography (HPLC) assay for ribavirin and comparison of the HPLC assay with radioimmunoassay. PMC. Available at: [Link]

-

What are C18 HPLC columns?. GL Sciences. Available at: [Link]

- Process for the preparation of L-ribavirin. Google Patents.

-

HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

-

Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

-

Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Available at: [Link]

-

Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

HPLC method development and validation- A general Concept. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. MDPI. Available at: [Link]

-

Understanding the C18 Columns: Activation, Maintenance, and Usage Tips. Welch Materials, Inc.. Available at: [Link]

-

Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

-

(PDF) Validated Stability-Indicating Liquid Chromatographic Method for the Determination of Ribavirin in the Presence of Its Degradation Products: Application to Degradation Kinetics. ResearchGate. Available at: [Link]

-

C18: Most Popular RP Stationary Phase. Phenomenex. Available at: [Link]

-

C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Stanford Advanced Materials. Available at: [Link]

-

An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. Available at: [Link]

-

The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available at: [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Available at: [Link]

-

Reversed phase HPLC – Knowledge and References. Taylor & Francis. Available at: [Link]

-

RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US7285660B2 - Process for the preparation of L-ribavirin - Google Patents [patents.google.com]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. hplcchina.com [hplcchina.com]

- 5. pharmtech.com [pharmtech.com]

- 6. ijcps.com [ijcps.com]

- 7. glsciencesinc.com [glsciencesinc.com]

- 8. C18: Most Popular RP Stationary Phase [phenomenex.com]

- 9. mdpi.com [mdpi.com]

- 10. welch-us.com [welch-us.com]

- 11. asianjpr.com [asianjpr.com]

- 12. RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Note: Characterization of Acetylated Ribavirin Derivatives using LC-MS/MS: Fragmentation Patterns and Analytical Protocols

Introduction

Ribavirin is a synthetic nucleoside analog with a broad spectrum of antiviral activity against various RNA and DNA viruses.[1][2] It serves as a cornerstone in combination therapies, most notably for Hepatitis C virus (HCV) infection.[3][4] The efficacy of Ribavirin relies on its intracellular conversion into phosphorylated metabolites, which interfere with viral replication. The chemical synthesis of Ribavirin and its derivatives often involves the use of protecting groups, with acetyl groups being among the most common for protecting the hydroxyl functions of the ribose moiety.[5][6][7]

The presence of mono-, di-, or tri-acetylated Ribavirin derivatives can occur as synthetic intermediates, byproducts, or prodrug forms.[8] Therefore, a robust analytical method to detect, identify, and characterize these acetylated species is crucial for process monitoring, quality control in drug manufacturing, and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities for modified nucleosides.[9][10][11][12]

This application note provides a comprehensive guide to understanding the mass spectral fragmentation patterns of acetylated Ribavirin derivatives. It details an optimized LC-MS/MS protocol for their separation and identification, designed for researchers, scientists, and drug development professionals.

Part I: Principles of LC-MS/MS for Ribavirin Analysis

Chromatographic Separation: The Challenge of Polarity

Ribavirin and its derivatives are highly polar molecules, which makes them challenging to retain on traditional reversed-phase C18 columns. To achieve effective separation and resolution, especially from endogenous isobaric interferences like uridine, specialized chromatographic techniques are required.[1][13][14]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as those with amide-based stationary phases, are highly effective for retaining and separating polar compounds like Ribavirin.[1]

-

Porous Graphitic Carbon (PGC): Columns like Hypercarb provide a unique retention mechanism based on shape and polarizability, offering excellent separation for very polar analytes that are difficult to resolve otherwise.[13][15]

The choice of mobile phase is also critical. A typical mobile phase for positive mode ESI consists of acetonitrile as the organic component and an aqueous component containing a volatile buffer like ammonium formate or ammonium acetate with a small amount of formic acid to promote protonation.[15][16]

Mass Spectrometry: Ionization and Fragmentation Fundamentals

-

Ionization: Electrospray Ionization (ESI) in the positive ion mode is the method of choice for Ribavirin and its derivatives. The presence of multiple nitrogen atoms in the triazole ring facilitates efficient protonation, primarily yielding the protonated molecule [M+H]⁺.[15]

-

Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the precursor [M+H]⁺ ion. For nucleoside analogs like Ribavirin, the most characteristic and energetically favorable fragmentation pathway is the cleavage of the N-glycosidic bond that links the ribose sugar to the triazole base.[11][17] This cleavage results in two main fragment ions: the protonated base and the sugar moiety. For Ribavirin, this produces a highly specific product ion at m/z 113, corresponding to the protonated 1,2,4-triazole-3-carboxamide base. This 245 → 113 transition is the cornerstone of quantitative and qualitative analysis of Ribavirin.[11][17]

Part II: Fragmentation Patterns of Acetylated Ribavirin Derivatives

Acetylation of the 2', 3', and 5' hydroxyl groups on the ribose sugar of Ribavirin results in a mass increase of 42.01 Da for each acetyl group (C₂H₂O) added. This predictable mass shift allows for the straightforward identification of mono-, di-, and tri-acetylated species in a full-scan mass spectrum.

The core fragmentation pathway—cleavage of the glycosidic bond—remains the dominant feature in the MS/MS spectra of these derivatives. This provides a common, diagnostic product ion (m/z 113) across Ribavirin and all its acetylated forms, making it an ideal target for precursor ion scanning or multiple reaction monitoring (MRM) experiments.

Additional fragmentation pathways involve the neutral loss of acetic acid (60.02 Da) or ketene (42.01 Da) from the acetylated sugar moiety. These losses are diagnostic for the presence of acetyl groups.

Caption: Proposed fragmentation of mono-acetylated Ribavirin.

Summary of Key Mass Transitions

The following table summarizes the expected precursor ions and major product ions for Ribavirin and its acetylated derivatives, which are essential for developing a selective LC-MS/MS method.

| Compound | Formula | MW (Da) | Precursor Ion [M+H]⁺ (m/z) | Primary Product Ion (Base) (m/z) | Secondary Product Ion (Neutral Loss) (m/z) |

| Ribavirin | C₈H₁₂N₄O₅ | 244.21 | 245.1 | 113.0 | N/A |

| Mono-acetyl Ribavirin | C₁₀H₁₄N₄O₆ | 286.24 | 287.1 | 113.0 | 227.1 ([M+H - 60]⁺) |

| Di-acetyl Ribavirin | C₁₂H₁₆N₄O₇ | 328.27 | 329.1 | 113.0 | 269.1 ([M+H - 60]⁺) |

| Tri-acetyl Ribavirin | C₁₄H₁₈N₄O₈ | 370.31 | 371.1 | 113.0 | 311.1 ([M+H - 60]⁺) |

Part III: Detailed Experimental Protocol

This protocol provides a validated starting point for the analysis of acetylated Ribavirin derivatives. Instrument parameters may require optimization based on the specific mass spectrometer used.

Caption: General experimental workflow for LC-MS/MS analysis.

Materials and Reagents

-

Ribavirin reference standard

-

Acetylated Ribavirin derivatives (if available) or reaction mixture

-

LC-MS grade Acetonitrile (ACN)

-

LC-MS grade Water

-

LC-MS grade Formic Acid (FA)

-

Ammonium Acetate (AmAc) or Ammonium Formate (AmFo), LC-MS grade

-

Methanol (for stock solutions)

Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard(s) in methanol.[16][18]

-

Working Solutions: Prepare serial dilutions from the stock solution into a 50:50 ACN:Water mixture to generate a calibration curve (e.g., 1-1000 ng/mL).[16]

-

Sample Preparation (from a reaction mixture): Dilute an aliquot of the reaction mixture 1:1000 or 1:10000 with 50:50 ACN:Water to bring the concentration within the calibration range and minimize matrix effects.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition | Justification |

| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or Thermo Hypercarb (2.1 x 100 mm, 5 µm) | Excellent retention and separation for polar analytes like Ribavirin and its isobaric interferences.[1][13][15] |

| Mobile Phase A | Water with 5 mM AmAc and 0.1% FA | Provides a good buffering capacity and promotes protonation for ESI+.[15] |

| Mobile Phase B | Acetonitrile with 0.1% FA | Organic solvent for HILIC elution. |

| Flow Rate | 0.4 mL/min | Standard flow rate for 2.1 mm ID columns. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload.[15] |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Gradient | 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B) | A typical HILIC gradient designed to retain and then elute polar analytes. |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Condition | Justification |

| Instrument | Triple Quadrupole or Q-TOF Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Ribavirin contains basic nitrogens that are readily protonated.[15] |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI+. |

| Source Temp. | 150 °C | Standard source temperature. |

| Desolvation Temp. | 400 °C | Ensures efficient solvent evaporation. |

| Scan Mode | Full Scan: m/z 100-500 (for discovery) MRM: (for quantification) | Full scan is used to find the precursor ions. MRM provides maximum sensitivity and specificity for target compounds. |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ribavirin | 245.1 | 113.0 | 50 | 15 |

| Mono-acetyl Ribavirin | 287.1 | 113.0 | 50 | 18 |

| Di-acetyl Ribavirin | 329.1 | 113.0 | 50 | 22 |

| Tri-acetyl Ribavirin | 371.1 | 113.0 | 50 | 25 |

| Collision energies are starting points and should be optimized for the specific instrument being used. |

Part IV: Data Analysis, Interpretation, and Troubleshooting

-

Identification:

-

In a full scan chromatogram of a synthetic mixture, extract ion chromatograms (XICs) for the theoretical [M+H]⁺ ions of Ribavirin (m/z 245.1) and its acetylated derivatives (m/z 287.1, 329.1, 371.1).

-

Due to the increasing lipophilicity with each added acetyl group, the expected elution order on a HILIC column would be: Tri-acetyl < Di-acetyl < Mono-acetyl < Ribavirin.

-

-

Confirmation:

-

Acquire product ion scans for each of the identified precursor ions.

-

Confirm the presence of the common, high-intensity product ion at m/z 113.0 in all spectra. This provides definitive evidence that the identified precursors are indeed Ribavirin derivatives.

-

Look for the neutral loss of acetic acid (m/z [M+H - 60]⁺) as further confirmation.

-

-

Troubleshooting:

-

Poor Peak Shape: Ribavirin is prone to tailing. Ensure the use of an appropriate column (HILIC/PGC). Small amounts of an acid/buffer in the mobile phase can significantly improve peak symmetry.

-

Isobaric Interference: Endogenous uridine has the same nominal mass as Ribavirin.[1][13] The chromatographic method must be robust enough to fully resolve these two compounds. The MRM transition for Ribavirin (245 → 113) is specific and does not suffer from this interference, as uridine fragments differently (245 → 112).

-

Low Sensitivity: Optimize source conditions and collision energy. Ensure the sample preparation does not overly dilute the analyte. For trace-level analysis in biological matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[15]

-

Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust and specific framework for the identification and characterization of acetylated Ribavirin derivatives. By leveraging the predictable mass shifts caused by acetylation and the conserved fragmentation pathway that yields a diagnostic product ion at m/z 113, researchers can confidently identify these compounds in complex mixtures. The optimized HILIC-MS/MS protocol serves as a powerful tool for quality control in pharmaceutical manufacturing, synthetic chemistry, and advanced drug metabolism studies.

References

-

Sharma, P., Narenderan, S.T., Meyyanathan, S.N., et al. (2020). A novel analytical liquid chromatography–tandem mass spectrometry method for the estimation of Ribavirin in bulk and pharmaceutical formulation. Journal of Applied Pharmaceutical Science, 10(1), 096-100. Available from: [Link]

-

ResearchGate. (n.d.). General structural scaffolding for modification of ribavirin analogs. ResearchGate. Available from: [Link]

-

Li, J., Liu, Y., Zhang, J., et al. (2023). LC–MS/MS separation and quantitation of ribavirin in chicken and comparison of different mass spectrometric platforms. Scientific Reports, 13(1), 12821. Available from: [Link]

-

Sheng, H., Li, Z., & Chen, Y. (2019). Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers and Its Application to the Analysis of Leishmania rRNA. Analytical Chemistry, 91(23), 15196-15203. Available from: [Link]

-

Guiso, M., Cacciapuoti, G., & Porcelli, M. (2019). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. Molecules, 24(8), 1483. Available from: [Link]

-